molecular formula C10H18O4 B091384 Ethylene glycol di-N-butyrate CAS No. 105-72-6

Ethylene glycol di-N-butyrate

Cat. No.: B091384
CAS No.: 105-72-6
M. Wt: 202.25 g/mol
InChI Key: SFTRWCBAYKQWCS-UHFFFAOYSA-N
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Scientific Research Applications

Ethylene glycol di-N-butyrate has several scientific research applications, including:

Safety and Hazards

EGDB is harmful if swallowed and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol di-N-butyrate is typically synthesized by reacting ethylene glycol with butyric anhydride in the presence of an acid catalyst . The reaction involves heating the mixture to facilitate the esterification process, resulting in the formation of this compound. The reaction can be represented as follows:

C2H4(OH)2+2C4H6O3C10H18O4+2H2O\text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}_4\text{H}_6\text{O}_3 \rightarrow \text{C}_{10}\text{H}_{18}\text{O}_4 + 2\text{H}_2\text{O} C2​H4​(OH)2​+2C4​H6​O3​→C10​H18​O4​+2H2​O

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route. The reaction mixture is heated in large reactors, and the product is purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol di-N-butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce ethylene glycol and butyric acid.

    Esterification: It can participate in esterification reactions with other alcohols or acids to form different esters.

    Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Esterification: Alcohols or acids with acid catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Ethylene glycol and butyric acid.

    Esterification: Various esters depending on the reactants.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of ethylene glycol di-N-butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and butyric acid, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its role as a solvent or reagent in chemical reactions.

Comparison with Similar Compounds

Ethylene glycol di-N-butyrate can be compared with other similar compounds, such as:

    Ethylene glycol diacetate: Another ester of ethylene glycol, but with acetic acid instead of butyric acid.

    Propylene glycol di-N-butyrate: Similar structure but with propylene glycol instead of ethylene glycol.

    Dithis compound: Contains an additional ethylene glycol unit.

Uniqueness: this compound is unique due to its specific esterification with butyric acid, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-butanoyloxyethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTRWCBAYKQWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871589
Record name Ethane-1,2-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-72-6
Record name Glycol dibutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,2-diyl dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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